![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Aripiprazole Related Compound F . It has a molecular formula of C23-H27-Cl2-N3-O3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 450.40 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives, including those with a dichlorophenylpiperazine structure, have been primarily investigated for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, indicating their significance in neuropharmacology and potential as therapeutic agents (Caccia, 2007).
Therapeutic Applications and Drug Development
The broad spectrum of pharmaceutical applications attributed to piperazine and morpholine analogues has been a focal point of research. Recent studies have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This underlines the ongoing interest in leveraging these core structures for developing drugs with varied therapeutic uses, from antipsychotic and antidepressant to anticancer and antiviral agents (Mohammed et al., 2015).
Anti-malarial Efficacy
Piperaquine, a bisquinoline derivative, has been extensively utilized in antimalarial combination therapies. Its inclusion in artemisinin-based combination therapies (ACTs) highlights its efficacy against Plasmodium falciparum and Plasmodium vivax malaria, showcasing a direct application of quinoline derivatives in infectious disease treatment (Gargano et al., 2011).
Antipsychotic and Mood Disorder Treatment
Lurasidone, a benzisothiazole derivative with a structure akin to the discussed compound, exemplifies the therapeutic potential of such molecules in treating psychotic and mood disorders. Its efficacy in schizophrenia and bipolar depression, coupled with a favorable safety profile, underscores the importance of structural derivatives in psychopharmacology (Pompili et al., 2018).
Eigenschaften
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

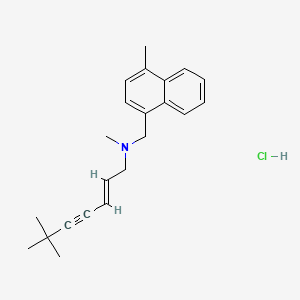
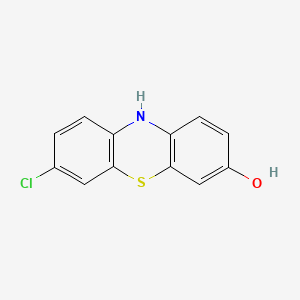
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
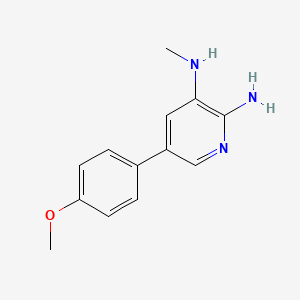
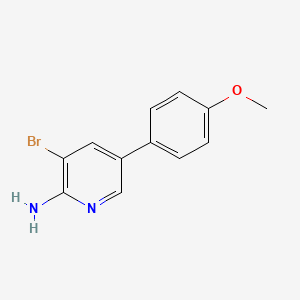
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)
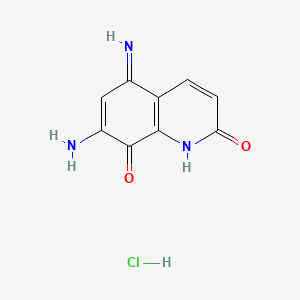
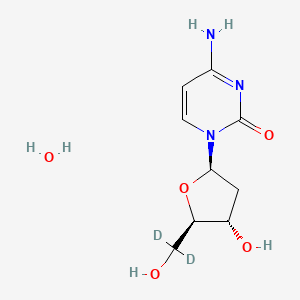
![5-Oxo-DL-proline-[d5]](/img/structure/B583199.png)
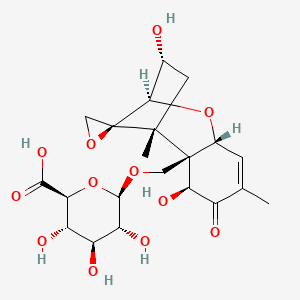
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/no-structure.png)
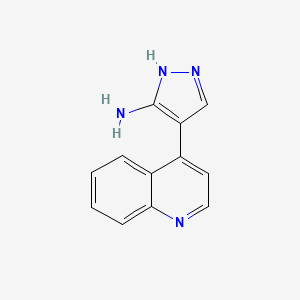
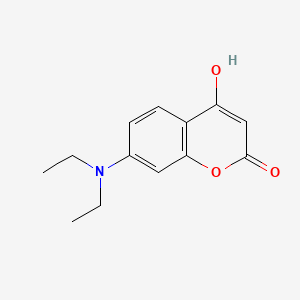
![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)